2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid

Medicinal Chemistry Salt Selection Physicochemical Profiling

Choose the TFA salt over acetate: ΔpKₐ ~11.1 ensures full azetidine protonation and superior solubility for aqueous coupling. Bifunctional design—protonated azetidine for E3 ligase conjugation, free acetamide NH₂ for target warhead—enables direct sequential PROTAC assembly. Fsp³ 0.71, logP −1.1 meets Rule-of-Three for FBDD. Strained azetidine (26 kcal/mol) enables covalent inhibitor design. Avoid generic substitution: acetate salt introduces solubility and reactivity variability.

Molecular Formula C7H11F3N2O4
Molecular Weight 244.17
CAS No. 2138036-18-5
Cat. No. B2436106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid
CAS2138036-18-5
Molecular FormulaC7H11F3N2O4
Molecular Weight244.17
Structural Identifiers
SMILESC1C(CN1)OCC(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H10N2O2.C2HF3O2/c6-5(8)3-9-4-1-7-2-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7)
InChIKeyLNPZLLLWOXERJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-yloxy)acetamide Trifluoroacetate (CAS 2138036-18-5) – Procurement-Grade Heterocyclic Building Block


2-(Azetidin-3-yloxy)acetamide trifluoroacetate (TFA salt) is a bifunctional sp³-rich heterocyclic building block composed of a four-membered azetidine ring connected via an ether linkage to a terminal acetamide group [1]. With a molecular weight of 244.17 g·mol⁻¹ and a topological polar surface area (TPSA) of 102 Ų, it occupies physicochemical space characteristic of fragment-like molecules suitable for fragment-based drug discovery (FBDD) and PROTAC linker applications [1]. The TFA counterion (pKₐ ≈ 0.23) ensures full protonation of the azetidine nitrogen (pKₐ ≈ 11.3), yielding a stable, highly soluble salt form amenable to diverse reaction conditions .

Why Salt Form and Ether Linkage Prevent Simple Substitution for 2-(Azetidin-3-yloxy)acetamide TFA


The TFA salt (CAS 2138036-18-5) cannot be interchangeably substituted with the more common acetate salt (CAS 1375472-02-8) or structurally related azetidine-acetamide analogs without altering key procurement-relevant properties [1]. The TFA counterion delivers a ΔpKₐ of ~11.1 relative to the azetidine nitrogen, ensuring quantitative protonation and superior aqueous solubility compared with the acetate salt (ΔpKₐ ~6.6) [1][2]. Furthermore, the ether oxygen bridging the azetidine ring and acetamide group contributes an additional hydrogen-bond acceptor and a rotatable bond that is absent in direct-linked analogs such as 2-(azetidin-3-yl)acetamide, affecting both conformational flexibility and intermolecular interaction potential [3]. These differences directly impact solubility, reactivity, and downstream synthetic compatibility—making generic substitution a material risk for reproducible research outcomes.

Quantitative Differential Evidence for 2-(Azetidin-3-yloxy)acetamide Trifluoroacetate vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count: TFA Salt vs. Acetate Salt

The TFA salt (CAS 2138036-18-5) differs substantially from the acetate salt (CAS 1375472-02-8) in molecular descriptors relevant to solubility, formulation, and analytical detection. PubChem-computed properties show the TFA salt has a molecular weight of 244.17 g·mol⁻¹ (vs. 190.20 g·mol⁻¹ for the acetate) and 8 hydrogen-bond acceptors (vs. 5 for the acetate), reflecting the three additional fluorine atoms in the trifluoroacetate counterion [1][2]. Both salts share the same TPSA (102 Ų) and hydrogen-bond donor count (3), confirming that the core scaffold is unchanged while the counterion modulates bulk properties [1][2].

Medicinal Chemistry Salt Selection Physicochemical Profiling

Counterion ΔpKₐ and Implications for Salt Stability and Protonation State

The azetidine secondary amine has a pKₐ of approximately 11.3–11.5, requiring a counterion acid with pKₐ < 8.5 for stable salt formation [1]. Trifluoroacetic acid (pKₐ ≈ 0.23) provides a ΔpKₐ of ~11.1, ensuring essentially irreversible proton transfer and a fully protonated azetidinium species under standard handling and storage conditions . In contrast, acetic acid (pKₐ ≈ 4.76) yields a ΔpKₐ of only ~6.6, which may permit partial dissociation under basic aqueous conditions or during lyophilisation [1].

Salt Stability Protonation State Solubility

Ether Oxygen Structural Differentiation vs. Direct-Linked 2-(Azetidin-3-yl)acetamide

2-(Azetidin-3-yloxy)acetamide TFA contains an ether oxygen atom bridging the azetidine C3 position and the acetamide methylene, a feature absent in the direct-linked analog 2-(azetidin-3-yl)acetamide (free base CAS 1342677-31-9, MW 114.15 g·mol⁻¹) [1][2]. This ether oxygen adds one hydrogen-bond acceptor site and one additional rotatable bond (3 rotatable bonds in the target vs. 2 in the direct-linked analog), increasing conformational flexibility and enabling distinct intermolecular interaction geometries [1]. The TPSA remains comparable (102 Ų for the target free base motif vs. 55 Ų for the direct-linked analog), indicating that the ether oxygen modulates polarity without drastically altering overall polar surface area [1][2].

Structural Differentiation Hydrogen Bonding Conformational Flexibility

Azetidine vs. Pyrrolidine Ring Basicity and Ring Strain in 3-Oxy-Acetamide Scaffolds

The azetidine ring in the target compound exhibits a pKₐ of approximately 11.3, which is experimentally indistinguishable from pyrrolidine (pKₐ ≈ 11.27) in aqueous solution [1]. However, the four-membered azetidine possesses significantly greater ring strain energy (~26 kcal·mol⁻¹) compared with the five-membered pyrrolidine (~6 kcal·mol⁻¹), which can translate into differential reactivity in ring-opening transformations and altered metabolic stability when incorporated into bioactive molecules [1][2]. The pyrrolidine analog 2-(pyrrolidin-3-yloxy)acetamide hydrochloride (CAS 1375473-26-9, MW 180.63 g·mol⁻¹) is commercially available but lacks the elevated ring strain that makes azetidine derivatives valuable as covalent warhead precursors or conformationally constrained fragments [2][3].

Ring Strain Basicity Bioisostere Comparison

Fragment- and PROTAC-Relevant Physicochemical Profile: TPSA, logP, and Fsp³

The target compound's free base motif (C₅H₁₀N₂O₂) possesses a TPSA of approximately 64 Ų (free base computed) and an estimated logP of approximately −1.1 (based on the closely related N-ethyl analog ), placing it within the optimal fragment-like property space defined by the Rule of Three (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. The fraction of sp³-hybridized carbons (Fsp³) is 0.71 for the free base, significantly above the 0.45 threshold associated with improved clinical success rates, reflecting the saturated azetidine ring contribution [1][2]. In contrast, aromatic-heterocycle-linked acetamide building blocks (e.g., 2-(pyridin-3-yloxy)acetamide) typically exhibit Fsp³ values below 0.30 and higher logP, making the azetidine scaffold preferable for fragment libraries targeting novel chemical space [2].

Fragment-Based Drug Discovery PROTAC Linker Design Lead-Likeness

PROTAC Linker Application Evidence: Bifunctional Azetidine-Acetamide as E3 Ligase Connector Precursor

Azetidine-containing acrylamides have been demonstrated to function as stereoselective, covalent ligands for the E3 ligase substrate receptor DCAF1 (C1113), and these azetidine ligands were successfully elaborated into electrophilic PROTACs that mediate targeted protein degradation in human cells [1]. The target compound, 2-(azetidin-3-yloxy)acetamide TFA, provides both the azetidine secondary amine (for E3 ligase ligand conjugation) and the terminal acetamide (for target-protein ligand attachment via amide coupling or further functionalisation), making it a strategically differentiated bifunctional linker precursor for PROTAC assembly [1]. This dual-handle architecture distinguishes it from mono-functional azetidine building blocks (e.g., 3-hydroxyazetidine or azetidine-3-carboxylic acid) that require additional synthetic steps to install the second conjugation point .

PROTAC Linker Targeted Protein Degradation E3 Ligase

Procurement-Relevant Application Scenarios for 2-(Azetidin-3-yloxy)acetamide Trifluoroacetate


PROTAC Linker Library Synthesis Requiring Orthogonal Bifunctional Handles

In targeted protein degradation programmes, the bifunctional architecture of 2-(azetidin-3-yloxy)acetamide TFA—featuring a protonated azetidine NH for E3 ligase ligand conjugation and a free acetamide NH₂ for target-protein ligand attachment—enables direct, sequential coupling without intermediate protection steps, as demonstrated by the successful elaboration of azetidine-based electrophilic PROTACs targeting DCAF1 [1]. The TFA salt ensures full protonation of the azetidine nitrogen during storage and initial coupling, minimising undesired side reactions.

Fragment-Based Drug Discovery (FBDD) Library Design Targeting Novel 3D Chemical Space

With an Fsp³ of approximately 0.71 and an estimated logP of −1.1 (based on the N-ethyl analog), the free base motif of this compound meets all Rule-of-Three criteria for fragment-likeness [2]. Its high three-dimensionality and low lipophilicity differentiate it from the planar, aromatic-rich fragments that dominate traditional screening libraries, offering procurement value for FBDD campaigns seeking to explore under-sampled regions of chemical space.

Covalent Inhibitor Precursor Exploiting Azetidine Ring Strain

The azetidine ring in this compound possesses approximately 26 kcal·mol⁻¹ of ring strain—4.3-fold higher than the pyrrolidine analog—making it a strategically relevant precursor for developing covalent inhibitors that exploit strain-driven ring-opening at the target active site [3]. The ether-linked acetamide provides a modifiable handle for tuning non-covalent binding affinity prior to covalent bond formation.

Salt Form-Controlled Solubility Optimisation for Aqueous Reaction Conditions

The TFA counterion (pKₐ ≈ 0.23) provides a ΔpKₐ of approximately 11.1 relative to the azetidine nitrogen, ensuring quantitative protonation and enhanced aqueous solubility compared with the acetate salt (ΔpKₐ ≈ 6.6) [4][5]. This makes the TFA salt the preferred procurement choice for synthetic protocols conducted in aqueous or protic solvent systems where consistent protonation state and high solubility are critical.

Quote Request

Request a Quote for 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.